4-(2,5-Dimethylphenyl)azetidin-2-one
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Overview
Description
4-(2,5-Dimethylphenyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylphenylamine with a suitable acylating agent, followed by cyclization to form the azetidin-2-one ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(2,5-Dimethylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Azetidin-2-one: The parent compound with a similar four-membered lactam ring.
3,4-Dimethylphenylazetidin-2-one: A closely related compound with different substituents on the phenyl ring.
Uniqueness: 4-(2,5-Dimethylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-8(2)9(5-7)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
LADBHUUUCZZERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(=O)N2 |
Origin of Product |
United States |
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